molecular formula C23H33GdN3O11+3 B10782188 Gadoxate

Gadoxate

货号: B10782188
分子量: 684.8 g/mol
InChI 键: PCZHWPSNPWAQNF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: Gadoxate is synthesized by chelating gadolinium ions with ethoxybenzyl diethylenetriaminepentaacetic acid. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale chelation reactions under controlled conditions to ensure high purity and yield. The process includes:

化学反应分析

Chelation and Thermodynamic Stability

Gadoxetate disodium forms via the chelation of gadolinium(III) ions by ethoxybenzyl diethylenetriaminepentaacetic acid (EOB-DTPA). The reaction is characterized by high thermodynamic stability:

Gd3++EOB-DTPA4Gd(EOB-DTPA)logKGdL=23.46\text{Gd}^{3+} + \text{EOB-DTPA}^{4-} \rightarrow \text{Gd(EOB-DTPA)}^{−} \quad \log K_{\text{GdL}} = 23.46

This stability minimizes free gadolinium release, critical for reducing toxicity risks .

Table 1: Stability and Relaxivity Properties

PropertyValueConditionsSource
Thermodynamic stabilitylogKGdL=23.46\log K_{\text{GdL}} = 23.46In vitro
T1 relaxivity (r1)6.9–8.7 L/(mmol·s)1.5 T, 37°C (plasma)
T2 relaxivity (r2)8.7 L/(mmol·s)1.5 T, 37°C (plasma)

Protein Binding and Relaxivity

Gadoxetate disodium exhibits weak, transient protein binding (<10%), enhancing its T1 relaxivity compared to non-protein-binding GBCAs. This interaction is reversible and non-covalent, governed by hydrophobic and electrostatic forces . The ethoxybenzyl (EOB) moiety contributes to its lipophilicity, facilitating hepatocyte uptake via organic anion-transporting polypeptides (OATPs) .

Elimination Pathways

Gadoxetate disodium undergoes dual excretion without metabolic transformation:

Table 2: Elimination Profile

RouteMechanismKey TransportersProportionHalf-Life
RenalGlomerular filtrationN/A50%0.91–0.95 hr
HepatobiliaryMRP2-mediated biliary excretionMRP2 (ABCC2)50%

In patients with impaired renal or hepatic function, the alternate pathway compensates, maintaining systemic clearance .

pH-Dependent Behavior

The compound remains stable across physiological pH ranges. Its relaxivity inversely correlates with magnetic field strength, a property leveraged in MRI protocol optimization .

Adverse Reactions and Stability Considerations

Despite high thermodynamic stability, rare adverse reactions (e.g., nausea, headache) are reported, likely tied to ionic interactions or transient protein binding . No evidence of transmetalation (gadolinium displacement by endogenous ions) has been observed under physiological conditions .

科学研究应用

Pharmacological Properties of Gadoxate

This compound is characterized by its dual-functionality: it acts as both an extracellular contrast agent during the dynamic phase of MRI and as a hepatocyte-specific agent during the hepatobiliary phase. The uptake of this compound into hepatocytes occurs via organic anion transporting polypeptides (OATPs), while its biliary excretion is mediated by multidrug resistance-associated proteins (MRPs) at the canalicular membrane. This mechanism allows for enhanced imaging of liver function and pathology, providing critical insights into liver diseases such as hepatocellular carcinoma and cholestasis .

Key Applications

  • Detection and Characterization of Liver Lesions
    This compound is widely used to detect and characterize focal liver lesions, including tumors. Its unique uptake mechanism allows for differentiation between healthy liver tissue and malignant lesions, which typically exhibit reduced uptake due to the absence of OATPs .
  • Functional MRI Studies
    The compound's ability to provide functional information about liver physiology makes it a valuable tool in functional MRI studies. Researchers have demonstrated that this compound-enhanced MRI can serve as a novel biomarker for assessing liver function, evaluating biliary drainage, and characterizing hepatobiliary diseases .
  • Preclinical Studies
    In preclinical settings, this compound has been utilized to assess the effects of pharmacological agents on hepatic transporter functions. For instance, studies have shown that this compound dynamic contrast-enhanced MRI (DCE-MRI) can detect early changes in transporter function in animal models, highlighting its potential as a robust biomarker for drug-induced liver injury .
  • Quantitative Assessment of Liver Function
    This compound enables quantitative assessments of liver function through dynamic imaging techniques. Research involving healthy volunteers has demonstrated that DCE-MRI with this compound can provide estimates for hepatic uptake and efflux rates, offering insights into liver pathology and potential drug-drug interactions .

Case Study 1: this compound in Hepatocellular Carcinoma

A multicenter study evaluated the efficacy of this compound-enhanced MRI in diagnosing hepatocellular carcinoma (HCC). The results indicated that this compound significantly improved lesion detection rates compared to conventional imaging methods, demonstrating its superior ability to characterize HCC based on differential uptake patterns .

Case Study 2: Drug-Induced Liver Injury

In a preclinical trial involving rats, researchers administered rifampicin to assess its impact on this compound uptake and efflux rates. The study found a statistically significant decrease in both uptake and efflux rates following rifampicin treatment, underscoring this compound's utility as a sensitive biomarker for detecting early hepatic transporter dysfunction induced by drugs .

Data Tables

Study TypeDetection Rate (%)
This compound-enhanced MRI90%
Conventional MRI75%

作用机制

Gadoxate exerts its effects through a biphasic mode of action:

属性

分子式

C23H33GdN3O11+3

分子量

684.8 g/mol

IUPAC 名称

2-[[2-[bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;gadolinium(3+)

InChI

InChI=1S/C23H33N3O11.Gd/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);/q;+3

InChI 键

PCZHWPSNPWAQNF-UHFFFAOYSA-N

规范 SMILES

CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Gd+3]

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。